Tremuloidin

描述

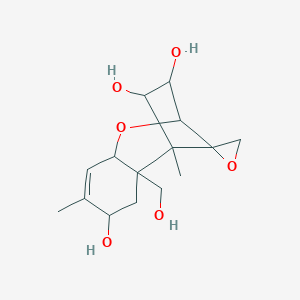

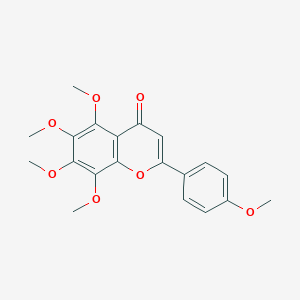

Tremuloidin is a salicylic acid derivative that is derived from Homalium cochinchinensis . It has been found in the leaves and bark of willows and poplars . This compound has weak activity against HIV-1 .

Molecular Structure Analysis

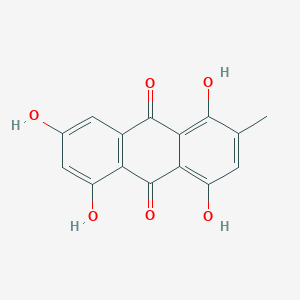

This compound has a molecular formula of C20H22O8 . The this compound molecule contains a total of 52 bonds. There are 30 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ester (aromatic), 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

This compound has an average mass of 390.384 Da and a monoisotopic mass of 390.131470 Da .

科学研究应用

化学性质和结构变化

- 在白杨树叶中发现的tremuloidin,根据纯化过程会出现结构变化。在高温下,醋酸铅引起this compound中的苯甲酰基从2位迁移到populin的6位,表明在特定条件下其化学反应性(Pearl & Darling, 1963)。

检测和筛选技术

- 薄层色谱法已被用于分离像this compound这样的酚苷。这种技术有助于检测Salix和Populus不同物种中的this compound,突显其存在于不同植物部位(Audette, Blunden, Steele, & Wong, 1966)。

对生态系统和遗传多样性的影响

- This compound在Populus tremuloides(颤栗白杨)中的存在影响其分解和营养释放,这受到树木的遗传身份的影响。这表明this compound在生态系统功能和物种内遗传变异中发挥作用(Madritch, Donaldson, & Lindroth, 2006)。

生物相互作用和毒性研究

- 已对this compound与各种昆虫的相互作用进行了研究。例如,对影响年轻白杨树苗的甲虫Chrysomela tremulae的毒性进行了检验,展示了其在控制害虫种群中的潜在作用(Leplé等,1995)。

在酚苷研究中的作用

- 对Populus tremuloides的研究包括提取和表征this compound等酚苷。这些研究有助于理解白杨树种群中这些化合物的生态角色和化学多样性(Pearl & Darling, 1971; Lindroth, Hsia, & Scriber, 1987)。

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Tremuloidin. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Tremuloidin is an aryl β-D-glucoside . It is a plant metabolite, which means it is produced during a metabolic reaction in plants

Cellular Effects

It is known that plant secondary metabolites like this compound can mediate interactions between roots and soil organisms (e.g., arthropods, nematodes, microbes), serving as chemical defenses . They can also influence plant productivity and fitness through plant-soil feedback interactions

Molecular Mechanism

It is known that this compound is a salicylic acid derivative

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the production of individual salicylic acid derivatives like this compound can vary by host genotype

Metabolic Pathways

This compound is involved in the metabolic pathways of plants, specifically in the Salicaceae family

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNCAYVELBDRB-BFMVXSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967366 | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

529-66-8 | |

| Record name | Tremuloidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tremuloidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREMULOIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tremuloidin and where is it found?

A1: this compound is a phenolic glycoside primarily found in plants belonging to the Salicaceae family, such as poplar (Populus) and willow (Salix) species. [, , , , , , , , , , ]. It is part of a group of compounds known as salicinoids, which are characterized by a salicyl alcohol glucoside core that may be further modified by acyl groups [].

Q2: What is the chemical structure of this compound?

A2: this compound consists of a salicin molecule esterified with benzoic acid at the glucose moiety.

Q3: What spectroscopic data is available for this compound?

A3: The structure of this compound has been elucidated through various spectroscopic methods, including:

- NMR (Nuclear Magnetic Resonance): 1D-NMR (1H and 13C) and 2D-NMR (H-H COSY, HSQC, HMBC) have been extensively used to determine the structure and assign the signals of this compound [, , ].

- MS (Mass Spectrometry): ESI-MS and HR-ESIMS have been employed to determine the molecular weight and fragmentation pattern of the compound [, ].

Q4: Does this compound exhibit any biological activities?

A4: Yes, this compound has shown some biological activities in scientific studies:

- Antiviral activity: Research indicates weak antiviral activity against Herpes simplex virus type 1 (HSV-1) and HSV-2 [].

- Anti-Helicobacter pylori activity: While this compound itself did not show strong activity, related compounds isolated alongside it, like 1-[O-β-d-glucopyranosyl(1→2)-β-d-glucopyranosyl]oxy-2-phenol and arbutin cinnamate, exhibited notable antibacterial activity against H. pylori strain 51 [].

Q5: How is this compound metabolized?

A5: Research suggests that this compound can be enzymatically decomposed by esterases, producing this compound and catechol as the main products, along with 6-hydroxycyclohexen-2-one as a byproduct []. This compound itself appears relatively stable under esterase hydrolysis [].

Q6: How does this compound contribute to plant defense mechanisms?

A6: While not directly addressed in the provided research, this compound, as part of the salicinoid group, is thought to contribute to plant defense against herbivores. Studies on related compounds like salicortin and tremulacin suggest that these glycosides may negatively affect insect herbivores by reducing feeding rates and causing potential gut lesions [].

Q7: What analytical methods are used to characterize and quantify this compound?

A7: Various analytical techniques are employed to study this compound:

- UHPLC–MS (Ultra High-Performance Liquid Chromatography–Mass Spectrometry): This technique allows for the separation and identification of this compound and other phenolic compounds in plant extracts [].

- HPLC (High Performance Liquid Chromatography): HPLC is used for isolation and purification of this compound from plant material [].

- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is helpful in analyzing volatile compounds found alongside this compound in plant extracts [].

- Spectroscopic Methods: As mentioned earlier, NMR and MS are crucial for structural characterization [, , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)